molecular formula C8H8N2O B8744398 2-Methoxypyrazolo[1,5-a]pyridine CAS No. 59942-88-0

2-Methoxypyrazolo[1,5-a]pyridine

Cat. No. B8744398
Key on ui cas rn: 59942-88-0
M. Wt: 148.16 g/mol
InChI Key: PCGDITBJONSORQ-UHFFFAOYSA-N
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Patent
US04028370

Procedure details

Sodium (92 mg) was dissolved in 5 ml of absolute methyl alcohol with moderate cooling. To this solution 2-hydroxypyrazolo[1,5-a]pyridine (500 mg) was added and then dimethyl sulfate (500 mg) was added. The mixture was stirred for 30 min. at room temperature and refluxed for 8 hr. The reaction mixture was concentrated to remove methyl alcohol, and water was added to the residue. The solution was extracted with n-hexane, and the n-hexane solution was dried over sodium sulfate. The dried n-hexane solution was concentrated and the residue was distilled to give 280 mg of oily product under reduced pressure.
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[OH:2][C:3]1[CH:11]=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]2[N:4]=1.S(OC)(O[CH3:16])(=O)=O>CO>[CH3:16][O:2][C:3]1[CH:11]=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]2[N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
[Na]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=NN2C(C=CC=C2)=C1
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 hr
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove methyl alcohol, and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with n-hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the n-hexane solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried n-hexane solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=NN2C(C=CC=C2)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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